molecular formula C25H18ClN3O3S B406534 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 324044-94-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

Cat. No. B406534
CAS RN: 324044-94-2
M. Wt: 475.9g/mol
InChI Key: SJJJRKOWGSOONR-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. These derivatives are synthesized starting from 4-chlorobenzoic acid and undergo several steps including esterification, hydrazination, salt formation, and cyclization . The compound is part of a class of molecules that have shown potential in various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a six-step process starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

In a similar compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring. The thiazole ring is planar with a maximum deviation of 0.005 (3) A for atom C7 .

Scientific Research Applications

Psychotropic and Anti-inflammatory Applications

Research conducted by Zablotskaya et al. (2013) focused on the synthesis and characterization of derivatives similar to the specified compound. These derivatives exhibited significant psychotropic in vivo effects, anti-inflammatory activities, and cytotoxic effects against tumor cell lines, indicating potential therapeutic applications. Additionally, the study found some derivatives to possess antimicrobial properties, suggesting a broader spectrum of research and therapeutic uses. The structural and physicochemical characteristics of these compounds were thoroughly analyzed to correlate their biological activities, highlighting the importance of detailed molecular studies in drug development (Zablotskaya et al., 2013).

Photochemical Stability and Kinetic Studies

Another study by Yang et al. (2012) explored the thermal stability of photochromic systems based on compounds with similar structural characteristics. This research provides insights into the influence of aromaticity on the thermal stability of photochromic compounds, which could be pivotal for the development of novel photoresponsive materials. The study's findings on the differential stability of these compounds in various solvents and temperatures offer a foundation for designing materials with tailored photochemical properties for specific applications (Yang et al., 2012).

Antitumor Activity

The synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues, as reported by Al-Suwaidan et al. (2016), demonstrated remarkable broad-spectrum antitumor activity. The study provided compelling evidence of the potential efficacy of these compounds against various cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies. The detailed molecular docking studies further elucidated the mechanisms of action, offering valuable insights for the refinement of antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Research by Desai et al. (2007) on new quinazolines with potential antimicrobial properties highlighted the synthesis and characterization of compounds exhibiting significant antibacterial and antifungal activities. This study underscores the importance of quinazoline derivatives in developing new antimicrobial agents, which could contribute to addressing the growing challenge of antibiotic resistance (Desai et al., 2007).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJRKOWGSOONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

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